molecular formula C14H21NO3 B7892801 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Cat. No.: B7892801
M. Wt: 251.32 g/mol
InChI Key: OHKAVYHDZCEASF-UHFFFAOYSA-N
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Description

2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline: is an organic compound that features a unique combination of functional groups, including a propoxy group, a tetrahydropyran ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Formation of quinones or nitroso compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s stability and solubility . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

IUPAC Name

4-(oxan-4-yloxy)-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-7-17-14-10-12(3-4-13(14)15)18-11-5-8-16-9-6-11/h3-4,10-11H,2,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKAVYHDZCEASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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